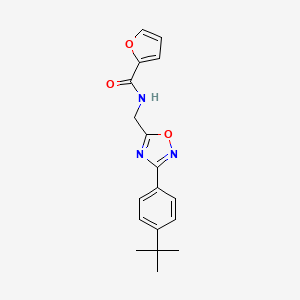
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide, also known as HMQP, is a chemical compound that has been extensively studied for its potential applications in scientific research. HMQP belongs to the class of quinoline derivatives, which have been found to possess various biological activities, including antitumor, antiviral, and antimicrobial properties.
作用机制
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide is not fully understood, but several studies have proposed that it acts by inhibiting various enzymes and proteins involved in cell proliferation, viral replication, and bacterial growth. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has also been shown to inhibit the activity of viral proteases, which are essential for viral replication. Moreover, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been found to disrupt bacterial cell membrane integrity, leading to bacterial death.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been found to affect various biochemical and physiological processes in cells. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide induces apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has also been found to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation. Moreover, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been shown to modulate the expression of various genes involved in cell cycle regulation, immune response, and stress response.
实验室实验的优点和局限性
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has several advantages for lab experiments, including its high yield and purity, stability, and low toxicity. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide is also relatively easy to synthesize and can be modified to obtain derivatives with improved biological activities. However, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. Moreover, the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide is not fully understood, which can hinder its further development as a therapeutic agent.
未来方向
Several future directions can be proposed for the research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide. One direction is to investigate the structure-activity relationship of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide and its derivatives to identify compounds with improved biological activities and pharmacokinetic properties. Another direction is to explore the potential of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide as a therapeutic agent for cancer, viral infections, and bacterial infections. Moreover, the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide needs to be further elucidated to facilitate its development as a drug candidate. Finally, the toxicity and safety of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide need to be evaluated in preclinical and clinical studies to ensure its suitability for human use.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide is a promising chemical compound that has been extensively studied for its potential applications in scientific research. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been found to exhibit antitumor, antiviral, and antimicrobial activities, and its mechanism of action involves the inhibition of various enzymes and proteins involved in cell proliferation, viral replication, and bacterial growth. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has several advantages for lab experiments, including its high yield and purity, stability, and low toxicity, but it also has some limitations, including its poor solubility and the incomplete understanding of its mechanism of action. Future research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide should focus on identifying compounds with improved biological activities and pharmacokinetic properties, exploring its potential as a therapeutic agent, elucidating its mechanism of action, and evaluating its toxicity and safety for human use.
合成方法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide involves the condensation of 2-hydroxy-7-methylquinoline with phenylpropionyl chloride in the presence of a base. The resulting product is purified by recrystallization to obtain N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide in high yield and purity. This synthesis method has been optimized by several researchers, and various modifications have been proposed to improve the efficiency of the reaction.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been found to exhibit a wide range of biological activities, making it a potential candidate for scientific research in various fields. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has also been found to possess antiviral activity against herpes simplex virus, respiratory syncytial virus, and human cytomegalovirus. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-19(23)22(17-7-5-4-6-8-17)13-16-12-15-10-9-14(2)11-18(15)21-20(16)24/h4-12H,3,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDRVGWHWCKJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


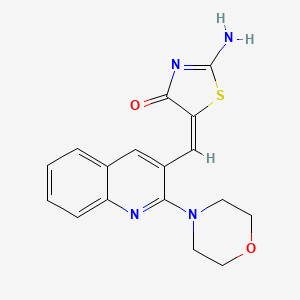

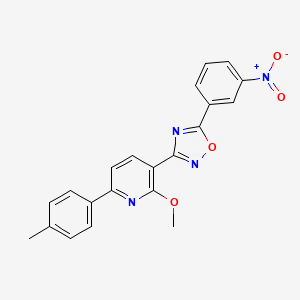
![N-[(2-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7718095.png)
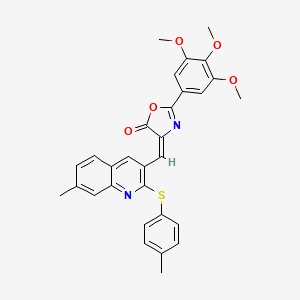
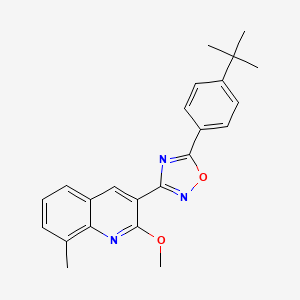


![N-(3-acetylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718136.png)

![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7718149.png)
![3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718157.png)
